2-Methanethioylhydrazine-1-carbothioamide
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Overview
Description
2-Methanethioylhydrazine-1-carbothioamide is a chemical compound with the molecular formula C2H5N3S2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both hydrazine and carbothioamide functional groups, making it a versatile building block for synthesizing various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methanethioylhydrazine-1-carbothioamide can be synthesized through several methods. One common approach involves the reaction of hydrazinecarbothioamides with electrophilic compounds such as 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate. These reactions typically occur under mild heating conditions and result in the formation of various heterocyclic rings .
Industrial Production Methods: Industrial production of this compound often involves conventional organic chemical methods. These methods are designed to ensure high yields and purity of the final product. The use of advanced techniques such as molecular docking and in silico studies can further optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Methanethioylhydrazine-1-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include electrophilic compounds, acids, and bases. Reaction conditions typically involve mild heating and the use of solvents such as ethanol and triethylamine .
Major Products Formed: The major products formed from the reactions of this compound include heterocyclic compounds such as pyrazoles, triazoles, and thiadiazoles. These products are often characterized using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
Scientific Research Applications
2-Methanethioylhydrazine-1-carbothioamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing novel heterocyclic compounds with potential therapeutic properties. In biology and medicine, it has been studied for its anticancer, antioxidant, and antimicrobial activities . Additionally, this compound is used as a corrosion inhibitor in industrial applications, particularly for protecting mild steel in acidic environments .
Mechanism of Action
The mechanism of action of 2-Methanethioylhydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells . Molecular docking studies have revealed favorable binding profiles and interactions within the active sites of enzymes such as PI3K, AKT1, and mTOR .
Comparison with Similar Compounds
2-Methanethioylhydrazine-1-carbothioamide can be compared with other similar compounds, such as hydrazinecarbothioamides and oxadiazoles. While these compounds share some structural similarities, this compound is unique due to its specific functional groups and diverse applications. Similar compounds include hydrazine-1-carbothioamide and 1,3,4-oxadiazole derivatives .
Properties
CAS No. |
663612-79-1 |
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Molecular Formula |
C2H5N3S2 |
Molecular Weight |
135.22 g/mol |
IUPAC Name |
N-(carbamothioylamino)methanethioamide |
InChI |
InChI=1S/C2H5N3S2/c3-2(7)5-4-1-6/h1H,(H,4,6)(H3,3,5,7) |
InChI Key |
UCJMZCDJJKNDTA-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)NNC(=S)N |
Origin of Product |
United States |
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